molecular formula C14H17NO3 B2668534 1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid CAS No. 1255781-70-4

1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid

Cat. No.: B2668534
CAS No.: 1255781-70-4
M. Wt: 247.294
InChI Key: ULPNPOLCLVBSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid (CAS 1255781-70-4) is a high-purity piperidine-based chemical building block with a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol . This compound features a carboxylic acid group and a keto group on the piperidine ring, making it a versatile scaffold for synthetic organic chemistry and drug discovery research, particularly for the development of novel bioactive molecules. Researchers value this structure for exploring structure-activity relationships (SAR), as similar heterocyclic cores are extensively investigated for their broad biological potential . The presence of multiple functional groups allows for targeted modifications, enabling medicinal chemists to create diverse compound libraries for screening against various biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-3-5-10(6-4-9)13-11(14(17)18)7-8-12(16)15(13)2/h3-6,11,13H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPNPOLCLVBSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(CCC(=O)N2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of p-tolylacetic acid with a suitable piperidine derivative under acidic conditions, followed by oxidation to introduce the ketone functionality

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, particularly during oxidation and carboxylation reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted p-tolyl derivatives.

Scientific Research Applications

The compound has shown promising biological activities, particularly in the following areas:

  • Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the growth of glioblastoma cells and other types of cancers such as breast and lung cancer .
  • Neuroprotective Effects : The structure of 1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid suggests potential for cholinesterase inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have been noted for their ability to inhibit both cholinesterase and beta-secretase enzymes, thus showing dual action against amyloid aggregation.

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound in drug development:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, it was tested against multiple cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and HEPG2 (hepatocellular carcinoma). The results indicated significant cytotoxicity, particularly with certain derivatives showing enhanced efficacy when combined with other small molecule inhibitors .

Case Study 2: Neuroprotective Applications

Another study focused on the neuroprotective potential of piperidine derivatives similar to this compound. These compounds were evaluated for their ability to inhibit key enzymes involved in Alzheimer's pathology. The findings suggested that modifications to the piperidine ring could lead to improved potency and selectivity for cholinesterase inhibition.

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of various cancer cell linesSignificant cytotoxicity observed in glioblastoma and breast cancer models
Neuroprotective EffectsPotential treatment for Alzheimer's diseaseDual inhibition of cholinesterase and beta-secretase enzymes noted
Synthesis MethodsCatalytic and tandem synthesis routesEfficient production with reduced environmental impact

Mechanism of Action

The mechanism by which 1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, modulating their activity. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

The nature of the substituent at position 1 significantly influences steric bulk and lipophilicity:

  • 1-Isobutyl-6-oxo-2-phenylpiperidine-3-carboxylic acid ():

    • Substituent: Isobutyl (bulkier than methyl).
    • Melting Point: 133.3–134.6 °C.
    • Synthesis: Purified via Method C (DCM/MeOH with formic acid), yielding 22% .
    • Impact: Increased steric hindrance may reduce solubility compared to methyl analogs.
  • 1-Ethyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid (): Substituent: Ethyl (moderate bulk). Molecular Formula: C15H19NO3.
  • 6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid (): Substituent: Trifluoroethyl (electron-withdrawing). Molecular Formula: C8H10F3NO3. Impact: Fluorine atoms enhance metabolic stability and alter electronic properties .

Substituent Variations at Position 2

The para-tolyl group in the target compound can be replaced with aromatic or heteroaryl groups:

  • 1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid (): Substituent: Thiophene (electron-rich heterocycle). Molecular Weight: 239.29 g/mol.
  • 1-Isobutyl-6-oxo-2-phenylpiperidine-3-carboxylic acid ():

    • Substituent: Phenyl (simpler aromatic group).
    • ¹H-NMR Data: δ 7.50–7.10 (m, Ar-H), 5.20 (s, CH) .
    • Impact: Lacking methyl group on phenyl reduces steric shielding compared to p-tolyl.
  • 1-Ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid (): Substituent: Pyrazole (basic heterocycle). Molecular Formula: C12H17N3O3.

Ring Size and Saturation Effects

Piperidine (6-membered) vs. pyrrolidine (5-membered) analogs:

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid ():

    • Ring Size: 5-membered pyrrolidine.
    • CAS: 42346-68-9; EC: 255-765-5.
    • Impact: Smaller ring increases ring strain but may enhance conformational rigidity .
  • 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid ():

    • Structure: Partially unsaturated pyridine ring.
    • Similarity Score: 0.92 (vs. target compound).
    • Impact: Conjugation alters electronic properties and reactivity .
Table 1: Key Properties of Analogous Compounds
Compound Name Substituent (Position 1) Substituent (Position 2) Melting Point (°C) Molecular Formula Source
1-Isobutyl-6-oxo-2-phenylpiperidine-3-CA Isobutyl Phenyl 133.3–134.6 C17H23NO3
1-(6-Methylpyrazin-2-yl)piperidine-3-CA 6-Methylpyrazinyl 185–186.5 C11H15N3O2
1-Ethyl-2-(p-tolyl)-6-oxopiperidine-3-CA Ethyl p-Tolyl C15H19NO3
1-Methyl-5-oxopyrrolidine-3-CA Methyl C7H11NO3

Biological Activity

Overview

1-Methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid (CAS No. 1255781-70-4) is a synthetic compound belonging to the piperidine family. Its unique structure, which includes a piperidine ring substituted with a methyl group, a ketone, a p-tolyl group, and a carboxylic acid group, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H15NO3
  • Molar Mass : 235.26 g/mol
  • Structural Features :
    • Piperidine ring
    • Ketone group at position 6
    • Carboxylic acid group at position 3
    • p-Tolyl substituent at position 2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperidine ring can engage with multiple receptors in the body, influencing their activity. The ketone and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for binding affinity and specificity.

Biological Activities

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0125 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .

2. Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could lead to decreased production of pro-inflammatory mediators, suggesting therapeutic applications in inflammatory diseases .

3. Analgesic Properties

In animal models, this compound has demonstrated analgesic effects comparable to standard pain relief medications. Its mechanism may involve modulation of pain pathways through receptor interactions .

Case Studies and Research Findings

Several studies have highlighted the compound's potential across various fields:

  • Study on Antibacterial Activity :
    A recent study evaluated the antibacterial efficacy of several piperidine derivatives, including this compound. The results indicated potent activity against Gram-positive and Gram-negative bacteria, supporting its use in treating bacterial infections .
  • Anti-inflammatory Research :
    Another study focused on the anti-inflammatory properties of related compounds, revealing that modifications to the piperidine structure can enhance anti-inflammatory activity. This suggests that further structural optimization could improve therapeutic efficacy .
  • Pharmacological Evaluation :
    Pharmacological assessments have shown that this compound interacts with central nervous system receptors, indicating potential applications in neuropharmacology and pain management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid, and how can reaction intermediates be characterized?

  • Methodology : Start with esterification of the carboxylic acid group to improve solubility and reaction efficiency. For example, methyl esters of structurally similar piperidine derivatives are synthesized under basic conditions (e.g., NaOMe/MeOH) . Protect the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent side reactions, as demonstrated in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid synthesis . Intermediate characterization should include NMR (¹H/¹³C) to confirm regiochemistry and LC-MS for purity assessment .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–254 nm) for purity analysis (>95% recommended) . Confirm stereochemistry via X-ray crystallography or NOESY NMR if chiral centers are present . Compare experimental IR spectra with computational predictions (e.g., DFT) to validate functional groups like the ketone (C=O) and carboxylic acid (COOH) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–9). Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. For storage, lyophilize the compound and store at -20°C under inert gas to prevent hydrolysis of the lactam ring .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology : Refer to Safety Data Sheets (SDS) for analogous piperidine-carboxylic acids, which recommend PPE (gloves, lab coat, goggles) and fume hood use due to potential irritancy . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention with the SDS on hand .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and predict side reactions?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. ICReDD’s integrated computational-experimental approach uses reaction path searches to minimize byproducts (e.g., dimerization or epimerization) . Machine learning tools can analyze historical reaction data to suggest optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems .

Q. What strategies resolve contradictions in stereochemical outcomes reported for similar piperidine derivatives?

  • Methodology : Use chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers and assign configurations via circular dichroism (CD) spectroscopy . For diastereomers, leverage NOESY correlations to distinguish axial vs. equatorial substituents . Cross-validate results with synthetic controls (e.g., enantiopure starting materials) .

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in disease models?

  • Methodology : Screen for anti-proliferative activity using prostate cancer cell lines (e.g., PC-3) with MTT assays, referencing protocols for structurally related pyrazolo-pyridinones . For mechanistic studies, assess autophagy induction via LC3-II Western blotting and mTOR/p70S6K inhibition . Dose-response curves (0.1–100 µM) and siRNA knockdown controls are critical .

Q. What analytical approaches address discrepancies in reported physicochemical data (e.g., melting points, spectral profiles)?

  • Methodology : Replicate experiments under standardized conditions (e.g., heating rate in DSC for melting points) . Compare NMR chemical shifts with PubChem data for analogous compounds . If inconsistencies persist, consider polymorphic forms (e.g., hydrate vs. anhydrous) and characterize via XRPD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.